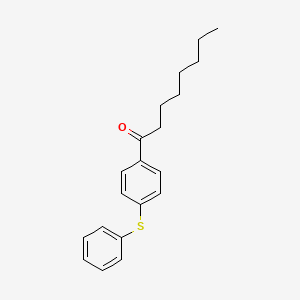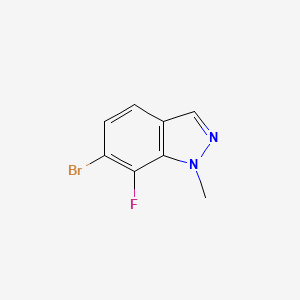
H-Ala-nva-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-nva-OH typically involves the coupling of alanine and norvaline. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
H-Ala-nva-OH can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the peptide bond can lead to the formation of amino alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted peptides or amino acid derivatives.
Applications De Recherche Scientifique
H-Ala-nva-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of H-Ala-nva-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Ala-Ala-OH (L-Alanyl-L-alanine): Another dipeptide composed of two alanine molecules.
H-Gly-Gly-OH (Glycylglycine): A dipeptide composed of two glycine molecules.
Uniqueness
H-Ala-nva-OH is unique due to the presence of norvaline, which imparts distinct structural and functional properties compared to other dipeptides. The inclusion of norvaline can influence the peptide’s stability, solubility, and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H16N2O3 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-3-4-6(8(12)13)10-7(11)5(2)9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
Clé InChI |
AIPOPRCRQHBMLB-WDSKDSINSA-N |
SMILES isomérique |
CCC[C@@H](C(=O)O)NC(=O)[C@H](C)N |
SMILES canonique |
CCCC(C(=O)O)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)

![B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid](/img/structure/B12339605.png)



![(11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol](/img/structure/B12339621.png)




![[5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B12339656.png)


